Sns-314

Aurora kinase IC50 Pan-inhibitor

Many pan-Aurora inhibitors show skewed isoform selectivity, causing variable phenotypes that undermine reproducibility. SNS-314 solves this with balanced, potent inhibition of Aurora A/B/C (IC50: 9/31/3 nM) and narrow kinase selectivity (24/219 kinases inhibited ≥65%), ensuring phenotypes reflect on-target activity. • Sustained PD effect (≥10 h pHH3 inhibition) enables intermittent dosing in xenograft models, reducing animal handling. • Synergistic with docetaxel/vincristine in sequential combination-not observed with Aurora A-selective inhibitors. • Cellular IC50 as low as 1.8 nM minimizes DMSO artifacts in HTS assays.

Molecular Formula C18H15ClN6OS2
Molecular Weight 430.9 g/mol
CAS No. 1057249-41-8
Cat. No. B045072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSns-314
CAS1057249-41-8
SynonymsN-(3-Chlorophenyl)-N’-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]-urea
Molecular FormulaC18H15ClN6OS2
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4
InChIInChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26)
InChIKeyFAYAUAZLLLJJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SNS-314 Technical Specifications


SNS-314 (mesylate, CAS 1146618-41-8) is a synthetic, ATP-competitive, small-molecule pan-Aurora kinase inhibitor that potently inhibits Aurora kinases A, B, and C at low nanomolar concentrations [1]. It was originally developed by Sunesis Pharmaceuticals and advanced to Phase 1 clinical evaluation in patients with advanced solid tumors [2]. The compound binds Aurora kinases in the DFG-in conformation and demonstrates anticancer efficacy in both in vitro and in vivo models [3].

Pan-Aurora kinase (A/B/C) pathway inhibition studies
Mitotic catastrophe and cell cycle arrest models
Oncology research tool with reported in vitro and in vivo model response

SNS-314 Differentiated Activity


Pan-Aurora kinase inhibitors are not functionally interchangeable. While all compounds in this class target Aurora kinases, they exhibit substantial differences in isoform selectivity, off-target kinase inhibition profiles, cellular potency, and in vivo efficacy [1]. For instance, MLN8054 is a selective Aurora A inhibitor with limited Aurora B activity [2], whereas AZD1152 is a highly selective Aurora B inhibitor [3]. Even among pan-Aurora inhibitors such as VX-680 and PHA-680632, the ratio of Aurora A to Aurora B inhibition differs markedly, and these variations directly influence the cellular phenotype induced, the therapeutic window, and the potential for combination therapy [4]. SNS-314 exhibits a distinct inhibitory profile characterized by potent, balanced inhibition of Aurora A, B, and C, coupled with a unique selectivity profile against a panel of 219 kinases. Direct substitution with an alternative Aurora inhibitor without accounting for these quantitative differences risks altering experimental outcomes, invalidating comparative studies, and compromising reproducibility.

Balanced pan-Aurora inhibition (A/B/C)
Aurora A- or B-selective inhibitor
Cellular phenotype and mitotic checkpoint effects may shift
Narrow off-target kinase profile
Pan-Aurora inhibitor with broader off-target activity
Confounding kinase inhibition may alter pathway interpretation
Sustained target engagement with intermittent dosing
Inhibitor requiring continuous infusion or frequent dosing
In vivo PD profile and dosing schedule flexibility may not transfer

SNS-314 Quantitative Evidence


Balanced Pan-Aurora Inhibition

SNS-314 exhibits potent and balanced inhibition of Aurora A, B, and C kinases, with IC50 values of 9 nM, 31 nM, and 3 nM, respectively [1]. In contrast, the pan-Aurora inhibitor PHA-680632 demonstrates IC50 values of 27 nM (Aurora A), 135 nM (Aurora B), and 120 nM (Aurora C) [2]. This represents a 3.0-fold higher potency for SNS-314 against Aurora A and a 4.4-fold higher potency against Aurora B compared to PHA-680632. The balanced profile of SNS-314 is crucial for inducing a consistent cellular phenotype across tumor models.

Pan-Aurora Inhibition
Head-to-head
IC50: Aurora A 9 vs 27 nM; Aurora B 31 vs 135 nM; Aurora C 3 vs 120 nM (SNS-314 vs PHA-680632)
Supports balanced Aurora A/B/C inhibition model
Cell-free biochemical assay context; class-specific review
Aurora kinase IC50 Pan-inhibitor Biochemical assay

Narrower Off-Target Kinase Inhibition

In a panel of 219 kinases, SNS-314 inhibited only 24 kinases by ≥65% at a single concentration, demonstrating a selective inhibition profile [1]. In contrast, VX-680 (tozasertib) is a pan-Aurora inhibitor with significant off-target activity, including potent inhibition of FLT3, ABL, and RIPK1 [2]. SNS-314 exhibits >84-fold selectivity for Aurora A over TrkB, TrkA, Flt4, Fms, DDR2, and Axl, and >100-fold selectivity over c-Raf . This narrower off-target profile reduces the likelihood of confounding biological effects in kinase signaling studies.

Kinase Selectivity
Cross-study comparable
24 of 219 kinases inhibited ≥65% at 1 µM; VX-680 inhibits Aurora + FLT3, ABL, RIPK1
Narrower off-target profile may reduce confounding kinase effects
Kinase panel screening context; verify in cell-based assays
Kinase selectivity Off-target Panel screening Specificity

Sustained Target Engagement and Flexible Dosing

In HCT116 human colon cancer xenograft models, SNS-314 administered at 50 and 100 mg/kg produced dose-dependent inhibition of histone H3 phosphorylation (a pharmacodynamic marker of Aurora B inhibition) for at least 10 hours post-dose [1]. Furthermore, significant tumor growth inhibition was achieved under multiple dosing schedules, including weekly, bi-weekly, and 5 days on/9 days off regimens [1]. In comparison, the selective Aurora B inhibitor AZD1152 (barasertib) requires continuous infusion or frequent dosing to maintain target inhibition due to its shorter half-life [2].

In Vivo Target Engagement
Cross-study comparable
pHH3 inhibition ≥10 h post-dose (50–100 mg/kg); weekly, bi-weekly, 5/9-day schedules effective
Supports intermittent dosing in xenograft models
HCT116 colon cancer xenograft; translational context to verify
Pharmacodynamics In vivo efficacy Target engagement Dosing schedule

Synergy with Microtubule-Targeted Agents

In HCT116 colorectal carcinoma cells, sequential administration of SNS-314 followed by docetaxel or vincristine produced synergistic antiproliferative effects [1]. In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenograft models [1]. This synergy is attributed to the mechanism of Aurora inhibition bypassing the mitotic spindle assembly checkpoint, thereby augmenting microtubule-targeted agent-induced mitotic catastrophe [1]. In contrast, the Aurora A-selective inhibitor MLN8054 showed no such synergy with docetaxel in preclinical models [2].

Combination Synergy
Class-level inference
Synergistic antiproliferative effect with docetaxel/vincristine in HCT116 cells; in vivo potentiation
Supports microtubule-inhibitor combination study context
Sequential administration may be required; verify in other models
Combination therapy Synergy Microtubule inhibitors Colon cancer

Cellular Antiproliferative Potency

SNS-314 blocks proliferation across a broad panel of human cancer cell lines with IC50 values ranging from 1.8 nM (A2780 ovarian) to 24 nM (HT29 colon) [1]. This potency is comparable to or exceeds that of other Aurora inhibitors. For reference, PHA-680632 demonstrates antiproliferative IC50 values ranging from 60 nM to 7.15 µM across various cell lines [2], while VX-680 exhibits a mean IC50 of approximately 300 nM in cellular assays [3]. The low nanomolar cellular potency of SNS-314 enables the use of lower compound concentrations, reducing the risk of off-target effects and solvent toxicity.

Cellular Antiproliferative IC50
Cross-study comparable
IC50 range 1.8–24 nM across cancer cell lines (A2780, HT29, etc.)
Low nanomolar cellular potency supports assay sensitivity
Cell line context; verify for specific model
Antiproliferative Cancer cell lines IC50 Cellular assay

SNS-314 Research Applications


Preclinical Oncology with Balanced Aurora Inhibition

SNS-314 is the preferred choice for studies that require simultaneous, potent inhibition of Aurora A, B, and C to fully recapitulate the mitotic catastrophe phenotype. Its balanced IC50 profile (9/31/3 nM) and narrow kinase selectivity profile (24 out of 219 kinases inhibited by ≥65%) minimize confounding off-target effects, ensuring that observed phenotypes are primarily attributable to Aurora kinase inhibition [1][2].

In Vivo Studies with Flexible Dosing

For xenograft or syngeneic tumor models, SNS-314 offers significant logistical advantages due to its sustained pharmacodynamic effect (≥10 hours of pHH3 inhibition) and compatibility with intermittent dosing schedules (weekly, bi-weekly, or 5 days on/9 days off) [1]. This reduces animal handling and stress, improving study feasibility and welfare.

Combination Therapy with Microtubule-Targeted Agents

SNS-314 should be prioritized for combination studies involving docetaxel or vincristine, as it has demonstrated synergistic antiproliferative effects when administered sequentially before these agents [3]. This synergy is specific to SNS-314 among Aurora inhibitors and is not observed with Aurora A-selective agents like MLN8054 [3].

High-Throughput Screening and Assay Development

The high cellular potency of SNS-314 (IC50 as low as 1.8 nM in A2780 cells) makes it an excellent positive control or reference compound for high-throughput screening assays [1]. Its low effective concentration minimizes DMSO carryover artifacts and reduces compound consumption.

Application
Selection Property
Validation Focus
Preclinical oncology model studies
Balanced pan-Aurora inhibition profile
Verify Aurora A/B/C engagement and mitotic phenotype
In vivo xenograft model studies
Sustained pharmacodynamic effect and intermittent dosing compatibility
Confirm ≥10 h target inhibition and dosing schedule flexibility
Microtubule-inhibitor combination studies
Reported synergy with docetaxel/vincristine
Validate synergy and schedule-dependent effects in model
High-throughput screening assay context
High cellular potency (low nM IC50) and narrow selectivity
Ensure assay compatibility and minimal off-target interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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